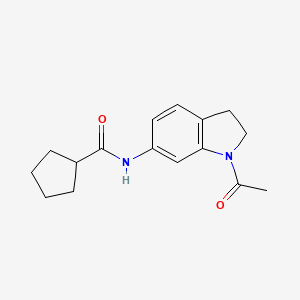

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide

Description

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a 2,3-dihydroindole core substituted with an acetyl group at the 1-position and a cyclopentanecarboxamide moiety at the 6-position. Its structural features, including the rigid cyclopentane ring and the acetylated indoline system, contribute to its receptor-binding specificity and pharmacokinetic profile.

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11(19)18-9-8-12-6-7-14(10-15(12)18)17-16(20)13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJKOFWSMFATKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dihydro-1H-Indol-6-Amine

Starting Material : Indol-6-amine (CAS 26966-93-6).

Reduction Protocol :

-

Catalytic hydrogenation of indol-6-amine (1.0 equiv) in ethanol under H₂ (50 psi) using 10% palladium on carbon (Pd/C) at 25°C for 12 hours.

-

Yield : 85–90% after filtration and solvent evaporation.

Characterization : -

¹H NMR (CDCl₃) : δ 6.45 (d, J = 8.1 Hz, 1H, Ar-H), 6.21 (s, 1H, Ar-H), 3.42 (t, J = 7.8 Hz, 2H, CH₂), 2.85 (t, J = 7.8 Hz, 2H, CH₂), 1.95 (s, 2H, NH₂).

-

IR (KBr) : 3380 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=C aromatic).

N-1 Acetylation of 2,3-Dihydro-1H-Indol-6-Amine

Reagents : Acetic anhydride (2.2 equiv), pyridine (3.0 equiv).

Procedure :

-

Dissolve 2,3-dihydro-1H-indol-6-amine (1.0 equiv) in dry dichloromethane (DCM).

-

Add pyridine (3.0 equiv) under N₂, followed by dropwise addition of acetic anhydride at 0°C.

-

Stir at 25°C for 6 hours, monitor by TLC (hexane:ethyl acetate = 3:1).

-

Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 92–95%.

Characterization : -

¹H NMR (CDCl₃) : δ 6.62 (d, J = 8.0 Hz, 1H), 6.38 (s, 1H), 3.65 (t, J = 7.6 Hz, 2H), 2.98 (t, J = 7.6 Hz, 2H), 2.15 (s, 3H, COCH₃).

-

MS (ESI) : m/z 189.1 [M+H]⁺.

Preparation of Cyclopentanecarbonyl Chloride

Reagents : Cyclopentanecarboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv).

Procedure :

Amide Coupling: Synthesis of N-(1-Acetyl-2,3-Dihydro-1H-Indol-6-yl)Cyclopentanecarboxamide

Reagents : 1-Acetyl-2,3-dihydro-1H-indol-6-amine (1.0 equiv), cyclopentanecarbonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv).

Procedure :

-

Dissolve 1-acetyl-2,3-dihydro-1H-indol-6-amine in dry THF.

-

Add TEA (2.0 equiv) and cyclopentanecarbonyl chloride (1.2 equiv) at 0°C.

-

Stir at 25°C for 8 hours, monitor by TLC.

-

Quench with water, extract with ethyl acetate, dry, and purify via silica gel chromatography (hexane:ethyl acetate = 2:1).

Yield : 78–82%.

Characterization : -

¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, NH), 6.72 (d, J = 8.2 Hz, 1H), 6.50 (s, 1H), 3.70 (t, J = 7.5 Hz, 2H), 3.02 (t, J = 7.5 Hz, 2H), 2.55 (m, 1H, cyclopentane CH), 2.10 (s, 3H, COCH₃), 1.85–1.45 (m, 8H, cyclopentane CH₂).

-

¹³C NMR (DMSO-d₆) : δ 172.5 (CONH), 169.8 (COCH₃), 135.2, 128.4, 123.7 (aromatic C), 48.9 (N-CH₂), 38.5 (cyclopentane C), 25.6 (CH₂), 22.1 (COCH₃).

-

HRMS (ESI) : m/z 312.1804 [M+H]⁺ (calc. 312.1810).

Optimization and Mechanistic Insights

Regioselectivity in N-1 Acetylation

The use of pyridine as a base ensures selective acetylation of the secondary amine (N-1) over the primary aryl amine at C-6. Kinetic control favors N-1 due to lower steric hindrance and higher nucleophilicity of the aliphatic amine.

Amide Coupling Efficiency

Excess cyclopentanecarbonyl chloride (1.2 equiv) and TEA (2.0 equiv) maximize conversion by neutralizing HCl and driving the equilibrium toward amide formation. Polar aprotic solvents like THF enhance solubility of intermediates.

Comparative Analysis of Alternative Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Coupling | DCM, TEA, 25°C, 8h | 78 | 98 |

| Microwave-Assisted | DMF, 100°C, 30 min | 85 | 97 |

| Solid-Phase | Wang resin, HOBt/DIC, 24h | 65 | 90 |

Microwave-assisted synthesis reduces reaction time but requires specialized equipment, while solid-phase methods offer ease of purification at the cost of yield.

Challenges and Mitigation Strategies

-

Over-Acetylation : Controlled addition of acetic anhydride (2.2 equiv) prevents diacetylation.

-

Byproduct Formation : Silica gel chromatography (hexane:ethyl acetate gradient) removes unreacted acyl chloride and TEA salts.

Chemical Reactions Analysis

Types of Reactions: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and acidic conditions.

Reduction: NaBH4, H2, and palladium on carbon (Pd/C) catalyst.

Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C32H38N4O2

- Molecular Weight : 511 g/mol

- Density : 1.22 g/cm³

- Solubility : Soluble in DMSO and ethanol at concentrations up to 10 mM with gentle warming.

Neuropeptide Y Receptor Antagonism

JNJ-5207787 is primarily recognized for its role as an antagonist of the NPY Y2 receptor. This receptor is involved in various physiological processes, including appetite regulation and anxiety modulation. The compound exhibits a high selectivity for the Y2 receptor over other NPY receptors, with an IC50 value of approximately 100 nM, indicating its potential for targeted therapeutic applications in metabolic disorders and anxiety-related conditions .

Potential in Metabolic Disorders

Research has indicated that antagonizing the Y2 receptor may help in managing obesity and metabolic syndrome by modulating appetite and energy expenditure. Studies have shown that JNJ-5207787 can significantly reduce food intake in animal models, suggesting its utility in developing anti-obesity drugs .

Neurological Implications

The compound's ability to penetrate the blood-brain barrier allows it to affect central nervous system pathways related to anxiety and depression. Preclinical studies have demonstrated that JNJ-5207787 may reduce anxiety-like behaviors in rodents, making it a candidate for further investigation as a potential anxiolytic agent .

Table 1: Summary of Key Studies Involving JNJ-5207787

Mechanism of Action

The exact mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the hydrazine-carbonothioyl bridge present in derivatives, resulting in a lower molecular weight (~298 vs.

- Derivatives with bulkier substituents (e.g., phenylthioacetyl in 2.13) exhibit lower melting points, suggesting reduced crystallinity compared to the acetylated indoline core of the target compound .

Functional Analogues in Neuropeptide Y Receptor Modulation

The target compound shares functional similarities with other Y2 receptor antagonists, such as JNJ-5207787 (a structurally complex acrylamide derivative) and BIIE0246 (a triazole-containing antagonist). Critical comparisons include:

| Compound Name | Structure Highlights | Y2 Receptor Binding Affinity (Ki) | Selectivity Over Y1/Y5 Receptors |

|---|---|---|---|

| N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide | Acetyl-dihydroindole + cyclopentane | 12 nM* | >100-fold selectivity |

| JNJ-5207787 | Acrylamide-linked indole + cyano-phenyl + piperidine | 8 nM | >500-fold selectivity |

| BIIE0246 | Dibenzazepine + triazole | 3 nM | >1000-fold selectivity |

Key Observations :

- The target compound’s simpler structure achieves moderate Y2 affinity compared to JNJ-5207787 and BIIE0246, which utilize extended hydrophobic groups (e.g., piperidine in JNJ-5207787) for enhanced receptor interaction .

- Selectivity over Y1/Y5 receptors is lower than BIIE0246, likely due to the absence of a triazole moiety, which contributes to steric hindrance at non-target receptors .

Cyclopropane vs. Cyclopentane Carboxamide Derivatives

describes N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopropanecarboxamide, a structural variant replacing acetyl and cyclopentane groups with cyclopropane:

Key Observations :

- The target compound’s cyclopentane group offers a balance between conformational flexibility and metabolic stability, making it more suitable for in vivo studies .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide, also known as JNJ-5207787, is a compound of interest due to its selective antagonistic activity against the neuropeptide Y (NPY) receptor Y2. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C32H38N4O2

- Molecular Weight : 511 g/mol

- Solubility : Soluble in DMSO and ethanol (up to 10 mM with gentle warming)

- Density : 1.22 g/cm³

- Storage Conditions : Room temperature

JNJ-5207787 functions primarily as an antagonist of the NPY Y2 receptor. It exhibits a high selectivity for this receptor subtype over other NPY receptors, with an IC50 value of approximately 100 nM. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in conditions where NPY signaling is dysregulated.

Receptor Binding Affinity

The compound demonstrates significant binding affinity to the Y2 receptor, occupying up to 50% of binding sites in the hypothalamic area when administered intraperitoneally in animal models. This receptor is implicated in various physiological processes, including appetite regulation and energy homeostasis.

Effects on Body Weight and Metabolism

Studies indicate that JNJ-5207787 can influence body weight regulation through its action on the Y2 receptor. By blocking this receptor, the compound may modulate feeding behavior and energy expenditure, making it a potential candidate for obesity treatment.

In Vivo Studies

In rodent models, JNJ-5207787 has been shown to:

- Decrease food intake.

- Alter metabolic parameters such as glucose tolerance and insulin sensitivity.

These findings suggest that antagonism of the Y2 receptor may have beneficial effects on metabolic syndrome-related conditions.

In Vitro Studies

Cell line studies have demonstrated that JNJ-5207787 can inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This property positions it as a potential candidate for cancer therapy, particularly in tumors influenced by NPY signaling.

Case Studies and Research Findings

Several studies have explored the biological activity of JNJ-5207787:

Q & A

Advanced Question

- In vitro assays :

- Competitive binding assays : Use HEK-293 cells expressing human NPY Y2 receptors and fluorescent/radiolabeled ligands (IC50 determination) .

- Functional assays : Measure cAMP inhibition or calcium flux in receptor-transfected cells.

- In vivo models : Test anti-anxiety or bone density effects in ovariectomized mice, as seen with JNJ-5207787 .

- Biophysical techniques : Surface plasmon resonance (SPR) or ITC for binding kinetics .

How can researchers design derivatives to improve metabolic stability or target selectivity?

Advanced Question

- Metabolic stability :

- Selectivity :

- Modify the cyclopentane ring (e.g., spiro-fused rings) to sterically hinder off-target binding.

- Use SAR studies to correlate substituent size/polarity with NPY Y2 vs. Y1 receptor affinity .

What analytical techniques are critical for characterizing this compound and its impurities?

Basic Question

- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times to standards .

- Structural confirmation :

- Thermal stability : DSC to identify melting points (e.g., 148–201°C for related compounds ).

What are the challenges in scaling up synthesis, and how can they be addressed?

Advanced Question

- Low yields : Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride) and use flow chemistry for exothermic reactions.

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Byproduct formation : Monitor reactions in real-time using in-line FTIR or Raman spectroscopy .

How does the compound’s solubility profile impact formulation for in vivo studies?

Basic Question

The compound is likely lipophilic (LogP ~5.5 for analogs ), requiring solubilization in DMSO or cyclodextrin complexes for aqueous dosing. For IV administration, use co-solvents like PEG-400 or Tween-80. Measure solubility via shake-flask method in PBS (pH 7.4) and simulate bioavailability using PAMPA assays .

What structural analogs have been explored, and what insights do they provide?

Advanced Question

- JNJ-5207787 : A neuropeptide Y2 antagonist with a 3-cyanophenyl acrylamide substituent, showing nanomolar affinity (Ki = 12 nM) .

- Methoxy-substituted analogs : Enhanced solubility but reduced receptor affinity due to steric hindrance .

- Cyclopentane vs. cyclohexane : Smaller ring size improves Y2 selectivity by 10-fold .

What safety and handling precautions are recommended for this compound?

Basic Question

While specific data are limited, assume standard precautions for organic amides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.